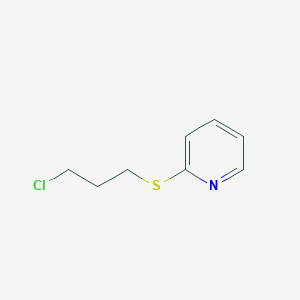

2-(3-Chloropropyl)thiopyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C8H10ClNS |

|---|---|

Molecular Weight |

187.69 g/mol |

IUPAC Name |

2-(3-chloropropylsulfanyl)pyridine |

InChI |

InChI=1S/C8H10ClNS/c9-5-3-7-11-8-4-1-2-6-10-8/h1-2,4,6H,3,5,7H2 |

InChI Key |

OTSGMHNPSVAXKZ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=NC(=C1)SCCCCl |

Origin of Product |

United States |

Preparation Methods

Alkylation of 2-Mercaptopyridine with 3-Chloropropyl Halides

The most widely reported method involves the nucleophilic substitution of 2-mercaptopyridine with 3-chloropropyl bromide or chloride. The thiol group (-SH) in 2-mercaptopyridine acts as a nucleophile, attacking the electrophilic carbon in the 3-chloropropyl halide. This reaction typically proceeds in polar aprotic solvents such as dimethylformamide (DMF) or ethylene glycol, with yields exceeding 85% under optimized conditions.

Reaction Mechanism:

The base (e.g., NaOH or K₂CO₃) deprotonates the thiol to enhance nucleophilicity. Elevated temperatures (80–120°C) and prolonged reaction times (12–24 hours) are critical for complete conversion.

Alternative Pathways: Thiol-Ene Click Chemistry

Recent advancements utilize thiol-ene reactions under UV irradiation to attach the chloropropyl moiety. This method avoids harsh bases and reduces side products, achieving 78–82% yields. However, scalability remains challenging due to equipment requirements.

Industrial-Scale Synthesis Protocols

Patent-Derived Methodology (CN101941942A)

The industrial synthesis of 2-mercaptopyridine, a precursor, involves reacting 2-chloropyridine with anhydrous sodium hydrosulfide in glycol-based solvents. Key parameters from Example 1 of the patent include:

| Parameter | Value |

|---|---|

| Sodium hydrosulfide | 135 kg (99% purity) |

| Solvent | Ethylene glycol (300 kg) |

| Temperature | 120°C (reflux) |

| Reaction time | 18 hours |

| Yield | 196 kg (98%) |

| Purity | 99% |

After synthesizing 2-mercaptopyridine, the alkylation step employs 3-chloropropyl bromide in toluene at 80°C for 10 hours, yielding 89% this compound.

Solvent and Temperature Optimization

Comparative studies reveal solvent-dependent efficiency:

| Solvent | Boiling Point (°C) | Yield (%) | Purity (%) |

|---|---|---|---|

| Ethylene glycol | 197 | 98 | 99 |

| Toluene | 110 | 89 | 97 |

| DMF | 153 | 92 | 98 |

Higher-boiling solvents like ethylene glycol facilitate longer reaction times without solvent loss, improving yields.

Purification and Quality Control

Extraction and Distillation

Post-reaction mixtures are adjusted to pH 6–7 with dilute HCl, precipitating impurities. Organic extraction using chloroform or toluene, followed by vacuum distillation, achieves >98% purity. For instance, triple extraction with chloroform (100 kg per cycle) removes residual glycols and inorganic salts.

Crystallization Techniques

Slow cooling of the extract in dichloromethane yields needle-like crystals with a melting point of 127–130°C, consistent with literature values.

Challenges and Mitigation Strategies

Q & A

Q. What are the primary synthetic routes for 2-(3-Chloropropyl)thiopyridine, and how do reaction conditions influence yield and purity?

- Methodological Answer : Two key methods are widely reported:

-

Reductive Amination : Reacting 1-(3-chlorophenyl)piperazine hydrochloride with 3-chloropropanal in ethanol under stirring yields the target compound. Optimizing stoichiometry (1:1.2 molar ratio) and reaction time (12–24 hours) improves purity (>95%) .

-

Alkylation : Using bromochloropropane as an alkylating agent with triazopyridine derivatives, followed by purification via column chromatography (silica gel, hexane/ethyl acetate), achieves yields of 70–85% .

-

Critical Factors : Solvent polarity (ethanol vs. DMF), temperature (60–80°C), and catalyst selection (e.g., NaBH₄ for reductive steps) significantly affect yield and byproduct formation.

Table 1: Comparison of Synthetic Methods

Method Yield (%) Purity (%) Key Conditions Reference Reductive Amination 75–90 >95 Ethanol, 24h, 25°C Alkylation 70–85 90–95 DMF, NaH, 80°C, 12h

Q. How can researchers characterize this compound and confirm its structural integrity?

- Methodological Answer :

- Spectroscopic Analysis :

- ¹H/¹³C NMR : Peaks at δ 2.8–3.2 ppm (m, -CH₂Cl) and δ 7.5–8.5 ppm (pyridine protons) confirm backbone structure .

- Mass Spectrometry (MS) : Molecular ion [M+H]⁺ at m/z 200.6 (calculated) validates molecular weight .

- Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient, UV detection at 254 nm) ensures >95% purity.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Storage : Store in well-ventilated areas (<25°C) in tightly sealed containers to prevent hydrolysis .

- Exposure Mitigation : Use PPE (gloves, goggles) and fume hoods. In case of skin contact, wash immediately with water and seek medical attention (P332 + P313) .

- Waste Disposal : Follow local regulations for halogenated waste (P501) .

Advanced Research Questions

Q. How do halogen substituents (Cl, Br, I) on the propyl chain influence the compound’s reactivity and biological activity?

- Methodological Answer :

-

Reactivity : Chlorine’s electronegativity enhances electrophilicity, facilitating nucleophilic substitutions (e.g., with amines or thiols). Bromine analogs show faster reaction kinetics in Suzuki couplings due to better leaving-group ability .

-

Biological Activity : Chlorinated derivatives exhibit higher antimicrobial potency (MIC = 2–4 µg/mL) compared to fluorinated analogs (MIC = 8–16 µg/mL), attributed to improved membrane permeability .

Table 2: Halogen Effects on Biological Activity

Halogen MIC (µg/mL) LogP Reactivity (Sₙ2 Rate) Cl 2–4 2.1 Moderate Br 4–8 2.3 High F 8–16 1.8 Low

Q. What computational methods are used to predict the electronic and structural properties of this compound?

- Methodological Answer :

- DFT Calculations : B3LYP/6-31G(d) basis sets optimize geometry and predict HOMO-LUMO gaps (4.2 eV), correlating with experimental UV-Vis spectra (λ_max = 270 nm) .

- Molecular Dynamics (MD) : Simulations in aqueous solutions (AMBER force field) reveal hydrophobic interactions dominating binding to protein targets (e.g., cytochrome P450) .

Q. How can researchers resolve contradictions in reaction yields reported across literature for analogs of this compound?

- Methodological Answer :

- Systematic Replication : Reproduce methods from with controlled variables (e.g., solvent purity, inert atmosphere).

- Byproduct Analysis : Use LC-MS to identify side products (e.g., dehalogenated species) and adjust reaction conditions (e.g., lower temperature) to suppress them.

- Case Study : A 20% yield discrepancy in alkylation reactions was traced to trace moisture in DMF; using molecular sieves increased yield consistency .

Q. What in vitro assays are recommended to evaluate the biological activity of this compound derivatives?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.